molecular formula C9H12ClNO2S B1407053 3-Chloro-4-(propane-2-sulfonyl)aniline CAS No. 1524969-32-1

3-Chloro-4-(propane-2-sulfonyl)aniline

Cat. No.: B1407053
CAS No.: 1524969-32-1
M. Wt: 233.72 g/mol
InChI Key: FTDSGUBEDVKXBF-UHFFFAOYSA-N
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Description

3-Chloro-4-(propane-2-sulfonyl)aniline is an organic compound with the molecular formula C9H12ClNO2S. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position and a propane-2-sulfonyl group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

3-Chloro-4-(propane-2-sulfonyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(propane-2-sulfonyl)aniline typically involves the sulfonylation of 3-chloroaniline with propane-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(propane-2-sulfonyl)aniline undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating sulfonyl group and the electron-withdrawing chlorine atom.

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.

    Nucleophilic Substitution: Products include substituted anilines with various nucleophiles replacing the chlorine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(propane-2-sulfonyl)aniline involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the aromatic ring. The chlorine atom can participate in various substitution reactions, altering the compound’s chemical properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-(propane-2-sulfonyl)aniline: Similar structure but with the sulfonyl group at the 2-position.

    4-Chloro-3-(propane-2-sulfonyl)aniline: Similar structure but with the chlorine and sulfonyl groups swapped.

    3-Bromo-4-(propane-2-sulfonyl)aniline: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

3-Chloro-4-(propane-2-sulfonyl)aniline is unique due to the specific positioning of the chlorine and sulfonyl groups on the aniline ring

Properties

IUPAC Name

3-chloro-4-propan-2-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-6(2)14(12,13)9-4-3-7(11)5-8(9)10/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDSGUBEDVKXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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